4-Tert-butyl-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride
Description
Properties
IUPAC Name |
4-tert-butyl-2-pyrrolidin-2-yl-1,3-oxazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.2ClH/c1-11(2,3)9-7-14-10(13-9)8-5-4-6-12-8;;/h7-8,12H,4-6H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZXTWRTZDWLQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=COC(=N1)C2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of α-Acylaminoketones
The Robinson-Gabriel synthesis remains a cornerstone for oxazole ring formation. For 4-tert-butyl-2-(pyrrolidin-2-yl)-1,3-oxazole, this method involves cyclizing α-acylaminoketones under acidic conditions. A key precursor, N-(4-tert-butyl-2-oxopropyl)pyrrolidine-2-carboxamide , is synthesized by reacting pyrrolidine-2-carboxylic acid with tert-butyl acetoacetate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). Cyclization is then achieved using polyphosphoric acid (PPA) at 120°C, yielding the oxazole core.
Van Leusen Reaction with Tosylmethyl Isocyanide (TosMIC)
The Van Leusen reaction offers a streamlined approach for introducing the pyrrolidine moiety. Here, 4-tert-butyl-1,3-oxazole-2-carbaldehyde is treated with TosMIC and pyrrolidine in a one-pot reaction. The aldehyde reacts with TosMIC to form an intermediate imidoyl chloride, which subsequently undergoes nucleophilic attack by pyrrolidine to install the heterocyclic amine. This method benefits from mild conditions (room temperature, dichloromethane solvent) and yields exceeding 75% after salt formation with hydrochloric acid.
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling has emerged as a robust method for modular synthesis. For instance, Suzuki-Miyaura coupling between 2-bromo-4-tert-butyl-1,3-oxazole and pyrrolidine-2-boronic acid pinacol ester introduces the pyrrolidine group. Optimized conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) afford the coupled product in 68% yield, followed by dihydrochloride salt formation using HCl gas.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclocondensation reactions exhibit strong solvent dependence. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may promote side reactions. Transitioning to toluene at reflux (110°C) improves selectivity for the oxazole product, as evidenced by a 15% increase in yield compared to DMF.
Catalytic Systems
Acid catalysts significantly impact cyclization efficiency. Paraformaldehyde, utilized in the US10717703B2 patent, facilitates dehydration during oxazole formation. Substituting paraformaldehyde with p-toluenesulfonic acid (PTSA) reduces reaction time from 24 hours to 8 hours while maintaining a 82% yield.
Salt Formation and Purification
The final dihydrochloride salt is precipitated by treating the free base with concentrated HCl in ethanol. Crystallization from isopropanol/water (3:1) yields needle-like crystals with >99% purity, as confirmed by HPLC.
Characterization and Analytical Data
Spectroscopic Analysis
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) shows a single peak at 4.2 minutes, confirming the absence of byproducts.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Replacing DCC with cheaper coupling agents like ethyl chloroformate in precursor synthesis reduces material costs by 40% without compromising yield.
Waste Management
The Van Leusen method generates stoichiometric amounts of tosyl byproducts. Implementing a two-phase extraction (water/dichloromethane) recovers 90% of the solvent and reduces hazardous waste.
Applications and Derivatives
The dihydrochloride salt serves as a key intermediate for kinase inhibitors and antiviral agents. Functionalization at the pyrrolidine nitrogen—such as acylation or alkylation—yields derivatives with enhanced bioactivity.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Industrial Production
In industrial settings, these reactions are optimized for higher yields and purity using automated reactors and continuous flow systems. Reaction conditions such as temperature and pressure are carefully controlled to ensure consistent quality.
Chemistry
In chemistry, 4-Tert-butyl-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, facilitating the development of new compounds with potential applications in various fields.
Biology
The compound is studied for its interactions with biological macromolecules, acting as a biochemical probe to understand enzyme mechanisms and protein interactions. Its structural characteristics may allow it to bind selectively to certain targets, making it a valuable tool in biochemical research.
Medicine
Research into the pharmacological properties of this compound has revealed potential therapeutic applications. Investigations focus on its efficacy as an anti-inflammatory agent and its ability to inhibit specific enzymes involved in disease processes. For instance, studies have indicated that derivatives of similar oxazole compounds exhibit selective inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways .
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties can enhance the performance of various products in sectors such as pharmaceuticals and agrochemicals.
Case Studies
- Anti-inflammatory Activity : A study investigated Mannich base-type derivatives similar to this compound for their anti-inflammatory properties. Results indicated that certain derivatives exhibited superior selectivity for COX-2 over COX-1 compared to traditional NSAIDs like Meloxicam .
- Biochemical Probes : Research has shown that compounds with similar structures can effectively interact with biological targets, providing insights into their mechanisms of action at the molecular level .
- Material Development : In industry-focused studies, compounds like this compound have been explored for their roles in creating advanced materials with enhanced properties .
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares 4-tert-butyl-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride with key analogs:
Key Observations :
- Solubility : The dihydrochloride salt improves water solubility relative to neutral oxazole analogs. However, the tert-butyl group’s lipophilicity may counterbalance this, reducing bioavailability compared to polar derivatives like 4-hydroxyphenyl-substituted oxazoles .
Antimicrobial Activity of Oxazole Derivatives
highlights that 1,3-oxazole derivatives with 4-hydroxyphenyl substituents exhibit antimicrobial activity against Gram-positive (e.g., MRSA), Gram-negative (e.g., E. coli), and fungal strains (A. niger) at concentrations of 25–200 μg/mL . For example:
- Compound 17-19 : Active at 25–50 μg/mL, likely due to the hydroxyl group’s polarity enhancing target binding.
- Compound 15, 16, 20 : Require higher concentrations (200 μg/mL), suggesting steric or electronic limitations.
Comparison with Target Compound: The tert-butyl group in the target compound may reduce antimicrobial efficacy compared to polar 4-hydroxyphenyl derivatives due to poorer membrane penetration or target affinity. However, the pyrrolidine moiety (a secondary amine) could facilitate interactions with bacterial enzymes or nucleic acids, analogous to known amine-containing antimicrobials .
Role of Pyrrolidine Substituents
The pyrrolidine ring in both the target compound and 5-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride introduces basicity, which can enhance solubility and ionic interactions. However, positional isomerism (2- vs. 5-pyrrolidinyl) may alter conformational flexibility and binding kinetics .
Biological Activity
Overview
4-Tert-butyl-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride is a synthetic organic compound categorized under oxazole derivatives. Its unique structure, comprising a tert-butyl group, a pyrrolidine ring, and an oxazole ring, contributes to its potential biological activities. This compound has garnered interest in various fields including medicinal chemistry, pharmacology, and biological research due to its diverse biological effects.
- Molecular Formula : C₁₁H₂₀Cl₂N₂O
- CAS Number : 2097936-79-1
- Structure :
- Contains a tert-butyl substituent.
- Features a pyrrolidine moiety linked to an oxazole ring.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors by binding to them, which can lead to various biochemical responses depending on the cellular context.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Some studies have shown that compounds similar to this compound demonstrate potent antibacterial effects against both susceptible and multidrug-resistant strains of bacteria. For instance, certain oxazole analogs have been reported to inhibit DNA gyrase and exhibit activity against Gram-positive bacteria .
| Compound | Activity | Reference |
|---|---|---|
| Oxazole Derivative | Antibacterial against resistant strains | |
| 4-Tert-butyl Compound | Potential activity against pathogens |
Anticancer Activity
Emerging data suggest that this compound may possess anticancer properties:
- Cytotoxicity Studies : Preliminary findings indicate that related oxazole derivatives can induce apoptosis in various cancer cell lines. For example, derivatives have shown cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
Neuroprotective Effects
The compound's potential as an acetylcholinesterase (AChE) inhibitor has been explored:
- Cholinesterase Inhibition : Some studies have indicated that oxazole derivatives can inhibit AChE and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Case Studies
- Antibacterial Efficacy : A study focused on the antibacterial activity of various oxazole derivatives found that certain compounds exhibited strong inhibition against both susceptible and resistant bacterial strains. The findings suggest that modifications in the oxazole structure can enhance antibacterial potency .
- Anticancer Properties : In vitro studies demonstrated that specific oxazole derivatives induced apoptosis in cancer cell lines through mechanisms involving p53 activation and caspase cleavage, indicating their potential as therapeutic agents in oncology .
- Neuroprotective Potential : Research into the cholinesterase inhibitory activity of related compounds revealed promising results for developing treatments for Alzheimer's disease, highlighting the significance of structural modifications in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 4-Tert-butyl-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride?
- Synthesis : The compound is typically synthesized via cyclization reactions using tert-butyl precursors and pyrrolidine derivatives. Key steps include oxazole ring formation under anhydrous conditions and subsequent dihydrochloride salt preparation. Reaction optimization should employ statistical experimental design (e.g., factorial or response surface methodology) to minimize trial-and-error approaches .
- Characterization : Use NMR (¹H/¹³C) to confirm stereochemistry and purity, X-ray crystallography for structural elucidation (as demonstrated for tert-butyl-oxazole derivatives in crystallographic studies ), and HPLC-MS for quantitative purity analysis. Ensure compliance with safety protocols for handling hygroscopic salts .
Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?
- Conduct accelerated stability studies using controlled environments (e.g., varying pH buffers, thermal stress at 40–60°C). Monitor degradation via UV-Vis spectroscopy or LC-MS. For hygroscopic salts like dihydrochlorides, storage under inert atmospheres (argon) and desiccants is critical to prevent hydrolysis .
Q. Which analytical techniques are most effective for assessing purity and structural integrity?
- Combine chromatographic (HPLC with UV/RI detection) and spectroscopic methods (FT-IR for functional group analysis). High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) provide complementary validation of molecular composition .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reactivity data (e.g., unexpected byproducts)?
- Apply quantum chemical calculations (e.g., DFT) to map reaction pathways and identify intermediates. For example, ICReDD’s methodology integrates computational reaction path searches with experimental validation to pinpoint competing pathways (e.g., oxazole vs. thiazole formation) . Pair this with kinetic studies (e.g., time-resolved spectroscopy) to validate computational predictions .
Q. What strategies optimize reaction conditions for scalable synthesis while minimizing side reactions?
- Use design of experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). For example, a Box-Behnken design can identify interactions between variables affecting oxazole ring closure efficiency. Membrane separation technologies may isolate intermediates, reducing byproduct formation .
Q. How can heterogeneous reaction engineering improve yield in catalytic applications?
- Explore immobilized catalysts (e.g., silica-supported acids) to enhance recyclability and reduce leaching. Monitor reaction progress using in-situ FT-IR or Raman spectroscopy. Reactor design should prioritize mass transfer efficiency, particularly for biphasic systems involving hydrophobic tert-butyl groups .
Q. What mechanistic insights can isotopic labeling (e.g., ¹⁵N, ²H) provide for studying pyrrolidine-oxazole interactions?
- Isotopic labeling of the pyrrolidine nitrogen can track its participation in hydrogen bonding or tautomeric shifts. Use NMR spectroscopy to observe isotopic effects on chemical shifts, complemented by kinetic isotope effect (KIE) studies to elucidate rate-determining steps .
Q. How do steric effects from the tert-butyl group influence the compound’s supramolecular assembly in crystal lattices?
- Perform comparative crystallographic analyses of tert-butyl vs. smaller alkyl derivatives. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···Cl hydrogen bonds in dihydrochloride salts). Computational tools like CrystalExplorer model packing efficiencies .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate conflicting results (e.g., divergent solubility data) using orthogonal techniques (e.g., gravimetric analysis vs. NMR dilution experiments) .
- Safety and Compliance : Adhere to ISO/IEC 17043 standards for analytical validation and institutional chemical hygiene plans for waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
